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Compound of Interest

Compound Name: Triisooctylamine

Cat. No.: B3422417 Get Quote

For researchers, scientists, and drug development professionals seeking robust and reliable

methods for trace metal analysis, this guide provides an objective comparison of

Triisooctylamine (TIOA)-based liquid-liquid extraction with an alternative, Aliquat 336, for

subsequent analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This

document summarizes quantitative performance data, details experimental protocols, and

visualizes workflows to aid in the selection of the most appropriate extraction method for your

analytical needs.

Executive Summary
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for trace and

ultra-trace elemental analysis. However, the introduction of complex sample matrices can lead

to interferences and inaccuracies. Liquid-liquid extraction is a widely used sample preparation

technique to isolate analytes of interest and remove interfering matrix components. This guide

focuses on the cross-validation of two common amine-based extractants: Triisooctylamine
(TIOA), a tertiary amine, and Aliquat 336, a quaternary ammonium salt. Both are effective for

the extraction of a range of metals, but their performance characteristics can differ significantly

depending on the specific application.
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The selection of an appropriate liquid-liquid extraction reagent is critical for achieving accurate

and precise results in ICP-MS analysis. The following tables provide a comparative summary of

the performance of Triisooctylamine (TIOA) and Aliquat 336 for the extraction of various metal

ions. The data presented is a synthesis of findings from multiple studies and is intended to

provide a general overview of their capabilities.

Table 1: Comparison of Extraction Efficiency (%)
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Analyte
Triisooctylamine
(TIOA)

Aliquat 336
Conditions &
Remarks

Palladium (Pd) >99% >99.9%

TIOA: in CCl4 from

HCl/HBr media.

Aliquat 336: from

chloride leach liquors.

[1]

Platinum (Pt) High (qualitative) >99%

TIOA: in CCl4 from

HCl/HBr media.

Aliquat 336: from

chloride leach liquors.

[1]

Gold (Au) High (qualitative) ~74% (as Au(III))

TIOA: in CCl4 from

HCl/HBr media.

Aliquat 336: DLLME

method.[2]

Zinc (Zn) -

>99.5% (as part of a

trioctylamine-based

ionic liquid)

Aliquat 336: from

high-salinity effluents.

Cadmium (Cd) -

>99.5% (as part of a

trioctylamine-based

ionic liquid)

Aliquat 336: from

high-salinity effluents.

Cobalt (Co) - High

Aliquat 336:

Preferentially

extracted over Ni from

acidic sulfate

solutions.[3]

Nickel (Ni) - Moderate

Aliquat 336: Lower

extraction efficiency

compared to Co.[3]

Europium (Eu) - ~40%

Aliquat 336: From

nitrate medium with

1.5M Aliquat 336.
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Table 2: Analytical Performance Metrics

Parameter Triisooctylamine (TIOA) Aliquat 336

Limit of Detection (LOD)

Analyte and matrix dependent.

Generally in the low µg/L to

ng/L range post-extraction and

pre-concentration.

0.09 ng/mL for Au (ICP-OES

after DLLME).[2] Generally in

the low µg/L to ng/L range for

other metals with ICP-MS.

Limit of Quantification (LOQ) Typically 3-5 times the LOD. Typically 3-5 times the LOD.

Recovery

High recovery for platinum

group metals has been

reported.

74% for Au (DLLME).[2] >95%

for many other metals under

optimized conditions.

Matrix Effects

Can be significant. Organic

solvent and co-extracted

species can cause signal

suppression or enhancement

in ICP-MS.[4][5]

Similar to TIOA, matrix effects

from the organic diluent and

co-extracted species are a

primary concern and require

mitigation.[4][5]

Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and accurate results.

Below are generalized protocols for metal extraction using TIOA and Aliquat 336, suitable for

subsequent ICP-MS analysis.

Protocol 1: Triisooctylamine (TIOA)-Based Extraction
This protocol is a general guideline for the extraction of platinum group metals (PGMs) and

other metals that form anionic complexes in acidic media.

1. Sample Preparation:

Acidify the aqueous sample containing the target metal ions to the optimal pH using
concentrated HCl or H₂SO₄. The optimal acidity depends on the specific metal and is
typically in the range of 1-8 M.
Ensure the sample is free of particulate matter by filtration.
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2. Organic Phase Preparation:

Prepare a solution of TIOA in a suitable organic solvent (e.g., toluene, xylene, or kerosene).
A common concentration range is 5-10% (v/v).
The organic phase should be pre-equilibrated by shaking it with a blank aqueous solution of
the same acidity as the sample to be extracted.

3. Extraction:

Mix the aqueous sample and the pre-equilibrated organic phase in a separatory funnel at a
defined phase ratio (e.g., 1:1).
Shake vigorously for 5-15 minutes to ensure complete mass transfer.
Allow the phases to separate.

4. Back-Extraction:

Separate the organic phase containing the extracted metal complexes.
To transfer the analytes back into an aqueous phase suitable for ICP-MS, perform a back-
extraction. This is typically achieved by shaking the loaded organic phase with a solution that
disrupts the extracted complex, such as:
A dilute acid solution (e.g., 0.1 M HNO₃).
A complexing agent solution (e.g., thiourea in dilute HCl for PGMs).
A basic solution (e.g., dilute NaOH) to deprotonate the amine.
Shake for 5-15 minutes and allow the phases to separate.

5. Analysis:

The aqueous back-extract is now ready for dilution and analysis by ICP-MS.

Protocol 2: Aliquat 336-Based Extraction
This protocol outlines a general procedure for the extraction of various metals using the

quaternary ammonium salt, Aliquat 336.

1. Sample Preparation:

Adjust the pH of the aqueous sample to the optimal range for the target metal. This can vary
from acidic to neutral conditions.
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Add a complexing agent (e.g., chloride, thiocyanate) if necessary to form an extractable
anionic species.

2. Organic Phase Preparation:

Prepare a solution of Aliquat 336 in a suitable organic diluent (e.g., kerosene, toluene).
Concentrations can range from 0.01 M to 1.5 M depending on the application.
A phase modifier, such as a long-chain alcohol (e.g., decanol), is often added to prevent the
formation of a third phase and improve solubility.

3. Extraction:

Combine the aqueous sample and the organic phase in a separatory funnel.
Shake for 10-30 minutes to reach equilibrium.
Allow the two phases to separate completely.

4. Back-Extraction:

Isolate the organic phase.
Strip the metal ions from the loaded organic phase using an appropriate back-extraction
solution. Common stripping agents include:
Dilute nitric acid or sulfuric acid.[6]
Complexing agents like EDTA.
For some metals, a change in the oxidation state can facilitate stripping.
Shake for an adequate time to ensure complete transfer of the analyte to the aqueous
phase.

5. Analysis:

The resulting aqueous solution is then diluted as needed and analyzed by ICP-MS.

Workflow Diagrams
To provide a clear visual representation of the experimental processes, the following diagrams

were generated using the DOT language.
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Caption: TIOA Extraction Workflow
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Caption: Aliquat 336 Extraction Workflow

Conclusion
Both Triisooctylamine and Aliquat 336 are effective liquid-liquid extraction reagents for the

pre-concentration and purification of metal ions prior to ICP-MS analysis. The choice between

them depends on the specific analytical challenge.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b3422417?utm_src=pdf-body-img
https://www.benchchem.com/product/b3422417?utm_src=pdf-body-img
https://www.benchchem.com/product/b3422417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3422417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triisooctylamine (TIOA) is particularly well-suited for the extraction of platinum group

metals and other elements that form stable anionic complexes in highly acidic solutions.

Aliquat 336, as a quaternary ammonium salt, is a more versatile extractant that can be used

over a wider pH range and for a broader array of metals. It has shown very high extraction

efficiencies for several divalent metals.

For both methods, careful optimization of experimental parameters such as pH, extractant

concentration, and the choice of organic diluent is essential. Furthermore, a robust back-

extraction step is critical to ensure the compatibility of the final sample with the ICP-MS

introduction system and to minimize matrix effects. Researchers should validate their chosen

method for the specific sample matrix and analytes of interest to ensure data of the highest

quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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